
2-(Allyloxy)benzyl Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)benzyl Bromide is a chemical compound with the CAS Number: 319918-15-5 . Its IUPAC name is 1-(allyloxy)-2-(bromomethyl)benzene . It has a molecular weight of 227.1 and is typically stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a radical chain mechanism . This process starts with the homolytic cleavage of bromine molecules by light to produce bromine radicals . One bromine radical removes an allylic hydrogen of the alkene molecule, generating a radical intermediate that is stabilized by resonance . This intermediate radical then reacts with a Br2 molecule to generate the allylic bromide product and regenerate the bromine radical .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.1 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Enantioselective Reactions
- Asymmetric Michael Reactions : 2-(Allyloxy)benzyl Bromide has been used as an effective organocatalyst in asymmetric Michael reactions. These reactions involve thiols and various α,β-unsaturated compounds to produce optically active sulphides with high enantiomeric excess (91–100% ee) and yields (up to >98%) (Kalaria, Avalani, & Raval, 2016).
Cross-Coupling Reactions
- Selective Stille Cross-Coupling : The compound has been involved in the Stille cross-coupling of benzylic and allylic bromides using a specific palladium precatalyst. This process did not require additional solvents or ligands, highlighting its efficiency and selectivity (Crawforth, Fairlamb, & Taylor, 2004).
Bond Dissociation Studies
- C-Br Bond Dissociation Energy : Research on the pyrolysis of organic bromides, including this compound, has been conducted to determine the C-Br bond dissociation energies. This is important for understanding the mechanisms of decomposition and reactivity of these compounds (Szwarc, Ghosh, & Sehon, 1950).
Photochemical Reactions
- Photostimulated Reactions : Studies have shown the use of this compound in photostimulated reactions to produce various reduced and cyclized products. This demonstrates its potential in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Synthesis of Conjugated Imines
- Synthesis of Conjugated Imines : The compound has been used in the presence of indium(I) iodide under sonication for the synthesis of conjugated imines, involving exclusive addition of the allyl/benzyl group to the C N moiety (Ranu & Das, 2004).
Reductive Radical Cyclization
- Radical Cyclization Reactions : this compound has been utilized in reductive radical cyclization reactions under single-electron-transfer processes. This is significant for the synthesis of various organic compounds (Li et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 2-(Allyloxy)benzyl Bromide are benzylic and allylic positions in organic compounds . These positions are particularly reactive due to their unique chemical properties, making them ideal targets for the bromination process .
Mode of Action
This compound interacts with its targets through a process known as bromination . This involves the replacement of a hydrogen atom at the benzylic or allylic position with a bromine atom . The bromination process is facilitated by the presence of N-bromosuccinimide (NBS), a reagent that produces low concentrations of bromine .
Biochemical Pathways
The bromination process affects various biochemical pathways. For instance, the bromination of alkylbenzenes leads to the formation of benzylic halides, which can undergo further reactions to form a variety of other compounds . Similarly, the bromination of alkenes at the allylic position can lead to the formation of allylic halides .
Result of Action
The bromination process results in the formation of benzylic and allylic halides . These compounds are highly reactive and can participate in a variety of chemical reactions, leading to the formation of a wide range of other compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that benzylic halides, such as 2-(Allyloxy)benzyl Bromide, typically react via an SN1 pathway, which involves a resonance-stabilized carbocation .
Cellular Effects
Benzylic compounds are known to participate in various biochemical reactions, which can influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigeration .
Metabolic Pathways
Benzylic compounds are known to participate in various biochemical reactions, which can influence metabolic pathways .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKNGMMYQMREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
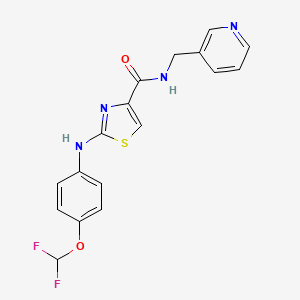

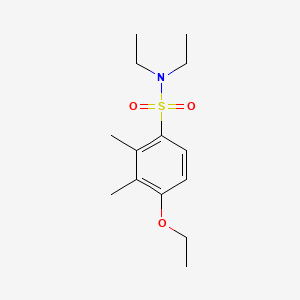
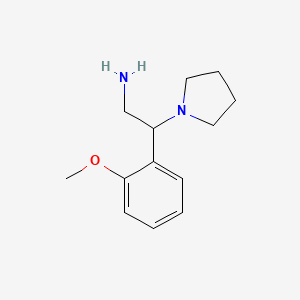
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)
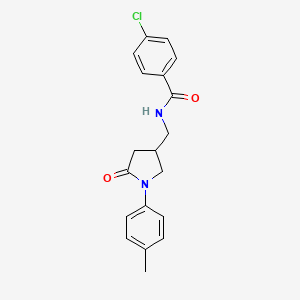

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
![2-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2846335.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2846336.png)

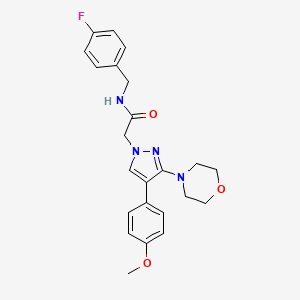
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide](/img/structure/B2846342.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)
